molecular formula C16H11NO2 B14942469 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one

5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one

Cat. No.: B14942469
M. Wt: 249.26 g/mol
InChI Key: FXNKGYLASRRDJO-UHFFFAOYSA-N
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Description

5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles This compound is characterized by its unique structure, which includes a naphthalene ring fused with an indole moiety The presence of a methoxy group at the 5-position and a ketone group at the 6-position further distinguishes it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with indole precursors under specific conditions. For instance, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can lead to the formation of naphthostyryl derivatives, which can be further processed to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include steps to ensure purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert ketone groups to alcohols or other reduced forms.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism by which 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In the context of its anti-cancer properties, it may interfere with DNA synthesis or function, leading to the inhibition of cancer cell proliferation . Molecular docking studies have suggested that it can bind to active sites of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one is unique due to its specific structural features, such as the methoxy and ketone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

10-methoxy-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one

InChI

InChI=1S/C16H11NO2/c1-19-13-7-6-12-14-11(8-17-12)9-4-2-3-5-10(9)16(18)15(13)14/h2-8,17H,1H3

InChI Key

FXNKGYLASRRDJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C=C1)NC=C3C4=CC=CC=C4C2=O

Origin of Product

United States

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